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Compound of Interest

Compound Name:

1-(3,4,5-

Trichlorophenyl)piperazine

hydrochloride

CAS No.: 1909316-37-5

Cat. No.: B3380372

Get Quote

Executive Summary
1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP HCl) is a specialized

phenylpiperazine derivative characterized by a highly lipophilic, electron-deficient aromatic ring.

As a structural analog of the well-known serotonin probe m-chlorophenylpiperazine (mCPP),

this compound serves as a critical scaffold in the development of serotonin (5-HT) receptor

ligands and antifungal agents. Its unique 3,4,5-trichloro substitution pattern imparts significant

metabolic stability and alters the physicochemical profile compared to its mono- and di-

substituted homologs, making it a valuable tool for probing hydrophobic pockets within G-

protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of 3,4,5-TCPP HCl, covering its

chemical identity, validated synthesis protocols, biological applications, and safety standards.
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The identification of 1-(3,4,5-Trichlorophenyl)piperazine relies on the distinction between its

free base and hydrochloride salt forms. While the free base is the primary CAS-indexed entity,

the hydrochloride salt is the preferred form for biological handling due to improved water

solubility and stability.

Nomenclature and Identifiers
Identifier Detail

Chemical Name
1-(3,4,5-Trichlorophenyl)piperazine

hydrochloride

Common Abbreviations 3,4,5-TCPP HCl; 3,4,5-Trichloro-PP

CAS Number (Free Base) 67305-64-0 [1]

CAS Number (HCl Salt)
Not formally assigned in major public registries;

refer as HCl salt of 67305-64-0

Molecular Formula
C₁₀H₁₁Cl₃N₂[1] · xHCl (typically

monohydrochloride: C₁₀H₁₂Cl₄N₂)

Molecular Weight
265.57 g/mol (Free Base); ~302.03 g/mol

(Mono-HCl)

SMILES (Free Base) Clc1c(Cl)c(Cl)cc(N2CCNCC2)c1

Physicochemical Profile[1][2][3]
Property Value / Description

Appearance Off-white to pale beige crystalline solid

Solubility (HCl Salt)
Soluble in DMSO (>20 mg/mL), Methanol;

Sparingly soluble in water

LogP (Predicted)
~3.8 (Free Base) – High lipophilicity due to

trichloro- motif

pKa (Predicted) ~8.9 (Piperazine secondary amine)

Melting Point >220°C (Decomposition typical for HCl salts)
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Synthesis & Manufacturing Protocol
The synthesis of 3,4,5-TCPP HCl follows a nucleophilic aromatic substitution-cyclization

strategy. This method is preferred over palladium-catalyzed Buchwald-Hartwig couplings for

this specific substrate due to the high reactivity of the aniline precursor and cost-efficiency.

Reaction Scheme
The core workflow involves the condensation of 3,4,5-trichloroaniline with bis(2-

chloroethyl)amine hydrochloride.

3,4,5-Trichloroaniline
(Starting Material)

Cyclization
(Reflux, 12-24h)Bis(2-chloroethyl)amine HCl

Solvent: Chlorobenzene
or n-Butanol

Workup: NaOH
(Free Base Formation)

- HCl Salt Formation:
HCl/Ethanol

Purification 1-(3,4,5-Trichlorophenyl)
piperazine HCl

Crystallization

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-(3,4,5-Trichlorophenyl)piperazine HCl via cyclization.

Step-by-Step Protocol
Reagents:

3,4,5-Trichloroaniline (1.0 eq)

Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

Solvent: Diglyme or Chlorobenzene (High boiling point required)

Base: Anhydrous K₂CO₃ (Optional, to scavenge acid if not using fusion method)

Procedure:
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Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve 3,4,5-trichloroaniline in the chosen solvent (e.g., chlorobenzene).

Addition: Add bis(2-chloroethyl)amine hydrochloride. If performing a neat fusion (solvent-

free), mix the solids thoroughly.

Cyclization: Heat the mixture to reflux (approx. 130–150°C) for 18–24 hours. The reaction is

driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

Critical Control Point: Monitor by TLC or HPLC. The trichloro-substitution deactivates the

aniline ring, potentially requiring longer reaction times than mono-substituted analogs.

Workup: Cool the reaction mixture. If a solvent was used, evaporate under reduced

pressure.[2] Basify the residue with 10% NaOH solution to pH >10 to liberate the free base.

Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate. Wash with

brine and dry over Na₂SO₄.

Salt Formation: Dissolve the crude free base in minimal ethanol. Slowly add concentrated

HCl (or HCl in dioxane) with stirring at 0°C.

Crystallization: The hydrochloride salt will precipitate. Filter the solid and wash with cold

ether to remove unreacted aniline. Recrystallize from Ethanol/Water for high purity (>98%).

Biological Applications & Pharmacophore[5][6][7][8]
[9]
The 1-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for

serotonergic targets. The 3,4,5-trichloro motif serves as a bioisostere for other lipophilic groups

(e.g., trifluoromethyl), enhancing membrane permeability and receptor hydrophobic

interactions.

Serotonin (5-HT) Receptor Ligand
Like its analog mCPP (1-(3-chlorophenyl)piperazine), 3,4,5-TCPP is investigated for activity at

5-HT receptors.
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Mechanism: Phenylpiperazines typically act as non-selective agonists or antagonists at 5-

HT1A, 5-HT2A, and 5-HT2C receptors [2].

SAR Insight: The addition of chlorine atoms at positions 3, 4, and 5 increases the bulk and

lipophilicity of the phenyl ring. This often shifts selectivity profiles, potentially favoring 5-HT2

subtypes or enhancing affinity for the serotonin transporter (SERT) [3].

Drug Development Intermediate
This compound is a key intermediate for:

Antifungals: Azole antifungals often incorporate piperazine linkers to improve

pharmacokinetic profiles.

Antipsychotics: Atypical antipsychotics (e.g., aripiprazole analogs) utilize substituted

phenylpiperazines to modulate dopamine/serotonin balance.

Phenylpiperazine Scaffold
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Distal Nitrogen (N4)
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Figure 2: Pharmacophoric mapping of 3,4,5-TCPP interactions with GPCR targets.[1]

Analytical Characterization
To validate the identity of synthesized 3,4,5-TCPP HCl, the following analytical signals are

expected:
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¹H NMR (DMSO-d₆):

δ 3.20–3.40 ppm (Broad m, 8H, Piperazine CH₂).

δ 7.20–7.50 ppm (s, 2H, Aromatic H at positions 2,6). Note: The symmetry of the 3,4,5-

substitution results in a simplified aromatic region (singlet).

δ 9.00+ ppm (Broad s, NH₂⁺, Exchangeable).

Mass Spectrometry (ESI+):

Major peak at m/z 265/267/269 (Characteristic chlorine isotope pattern for Cl₃).

HPLC Purity:

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

Retention Time: Expected to be longer than mCPP due to increased lipophilicity.

Safety & Handling (SDS Highlights)
Hazard Classification:

Acute Toxicity: Harmful if swallowed (Category 4).

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category

2A).

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust masks (N95) are

recommended if handling the dry powder salt.
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Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep tightly sealed

under inert gas (Argon/Nitrogen) if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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